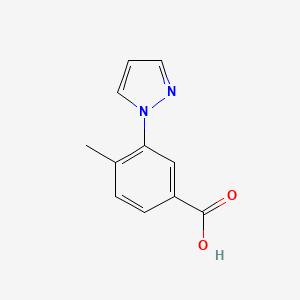

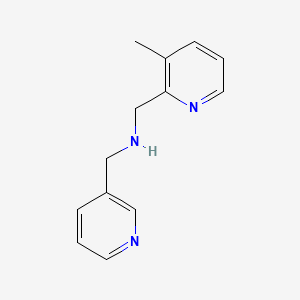

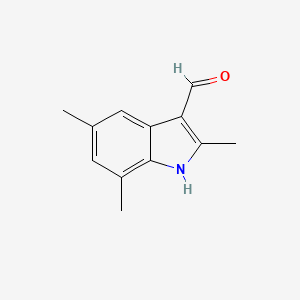

![molecular formula C11H15NO3 B1309043 2-[2-(Dimethylamino)ethoxy]benzoic acid CAS No. 206261-66-7](/img/structure/B1309043.png)

2-[2-(Dimethylamino)ethoxy]benzoic acid

Übersicht

Beschreibung

2-[2-(Dimethylamino)ethoxy]benzoic acid is a chemical compound that has been studied for its potential pharmacological activities and its role in various chemical syntheses. It is structurally related to metoclopramide and has been modified to produce derivatives with gastrointestinal prokinetic and antiemetic activities . This compound is also a part of the synthesis of various complex molecules, including those with potential DNA binding capabilities , and has been used in the synthesis of fused pyranones .

Synthesis Analysis

The synthesis of derivatives of 2-[2-(Dimethylamino)ethoxy]benzoic acid involves multiple steps, including chloridation, etherification, oximation, and hydrogenation, starting from N,N-dimethyl ethanolamine . The synthesis process aims to produce compounds with high yields and confirm their structures through spectroscopic methods such as 1H-NMR . Additionally, the compound has been used as a starting material in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 2-[2-(Dimethylamino)ethoxy]benzoic acid has been characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR, as well as single-crystal X-ray diffraction studies . These studies help in understanding the geometry and electronic configuration of the molecules, which are crucial for their biological activity and chemical reactivity.

Chemical Reactions Analysis

2-[2-(Dimethylamino)ethoxy]benzoic acid and its derivatives undergo various chemical reactions. For instance, they can participate in reactions with carbocyclic and heterocyclic 1,3-diketones to produce substituted pyranones . They can also undergo reduction and reductive alkylation, leading to the formation of different intermediates and products, which can be useful in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzoic acid derivatives are influenced by their molecular structure. For example, the dielectric properties of certain derivatives are remarkable due to excited-state intramolecular proton transfer, leading to high dielectric constants and electrical conductivity . The crystal structure and hydrogen bonding interactions play a significant role in these properties . Additionally, the solubility, melting points, and reactivity of these compounds can be tailored by modifying their chemical structure, as seen in various synthesis studies .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Imaging

One notable application of derivatives closely related to 2-[2-(Dimethylamino)ethoxy]benzoic acid is in the field of Alzheimer's disease imaging. Studies have focused on developing amyloid imaging ligands that can measure amyloid deposits in vivo in the brain of Alzheimer's disease patients. For example, radioligands such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP) and others have been studied in Alzheimer's disease patients and controls using PET imaging. These studies have highlighted a robust difference in PIB retention between mild Alzheimer's disease patients and controls, with a stable level of PIB retention over a 2-year follow-up, indicating the potential for early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Gut Function Regulation

Another application is in the regulation of gut functions. Benzoic acid, a related compound, has been shown to improve growth and health, potentially due to its promotion of gut functions, including digestion, absorption, and barrier functions. Studies using piglets and porcine intestinal epithelial cells as models have shown that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could lead to gut health damage, highlighting the importance of dosage control (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetic Analysis

The pharmacokinetic analysis of benzoic acid in rats, guinea pigs, and humans provides insights into dietary exposures and interspecies uncertainty. A study systematically reviewed pharmacokinetic data for benzoic acid, leading to the development of species-specific physiologically-based pharmacokinetic models. This analysis helps in understanding the metabolic and dosimetric variations across species, which is crucial for assessing dietary exposures to benzoates and reducing the pharmacokinetic component of interspecies uncertainty factors (Hoffman & Hanneman, 2017).

Toxicology and Pharmacology

Research on the toxicology and pharmacology of compounds structurally related to 2-[2-(Dimethylamino)ethoxy]benzoic acid, such as the N-benzylphenethylamine ("NBOMe") hallucinogens, has provided valuable insights into their effects. These compounds are potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects. Studies have reported cases of toxicity and fatalities, contributing to a better understanding of the risks associated with their use and highlighting the importance of safety in chemical applications (Halberstadt, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-(dimethylamino)ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLYEZGHBQFRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424470 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethoxy]benzoic acid | |

CAS RN |

206261-66-7 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Dimethylamino-ethoxy)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

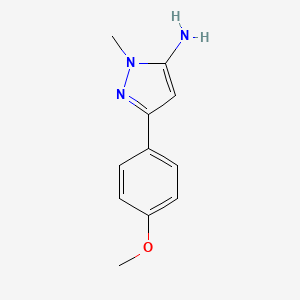

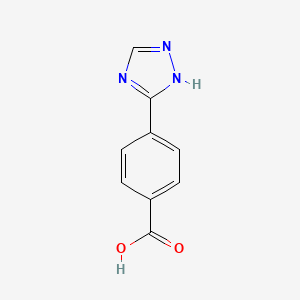

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)